molecular formula C19H11ClN4O5 B3738770 2-(4-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carboxamide

2-(4-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carboxamide

Cat. No.: B3738770
M. Wt: 410.8 g/mol
InChI Key: QATXANRMHWJHMQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a chlorophenyl group, a pyrimidinyl group, and an isoindole group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoindole core, followed by the introduction of the chlorophenyl and pyrimidinyl groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in materials science and as a precursor for manufacturing other compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carboxamide: can be compared with other heterocyclic compounds containing similar functional groups.

    Isoindole derivatives: Compounds with the isoindole core structure.

    Pyrimidinyl derivatives: Compounds containing the pyrimidinyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN4O5/c20-10-2-4-11(5-3-10)24-17(27)12-6-1-9(7-13(12)18(24)28)15(25)22-14-8-21-19(29)23-16(14)26/h1-8H,(H,22,25)(H2,21,23,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATXANRMHWJHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CNC(=O)NC4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carboxamide
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2-(4-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carboxamide
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2-(4-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carboxamide
Reactant of Route 4
2-(4-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carboxamide
Reactant of Route 5
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2-(4-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carboxamide
Reactant of Route 6
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2-(4-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carboxamide

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